Dapiprazole hydrochloride is an alpha-1-adrenergic receptor antagonist. [, ] It competitively inhibits the binding of agonists like phenylephrine to these receptors, primarily located in smooth muscle tissues. [, ] This antagonism effectively counteracts the agonist-induced contraction, leading to muscle relaxation. [, ] In ophthalmological research, Dapiprazole hydrochloride is primarily investigated for its ability to reverse mydriasis (pupil dilation) induced by alpha-adrenergic agonists. [, ]
Dapiprazole hydrochloride acts as a competitive antagonist at alpha-1-adrenergic receptors. [, ] When administered, it competes with agonists like phenylephrine for binding sites on these receptors. [, ] By occupying these sites, Dapiprazole hydrochloride prevents agonists from binding and activating the receptors. [, ] This inhibitory action leads to the relaxation of smooth muscles, particularly those in the iris, thus reversing mydriasis. [, ]
Dapiprazole hydrochloride has been researched for its potential toxicity to the corneal endothelium. [] A study investigated the direct toxic effects of varying concentrations of Dapiprazole hydrochloride on isolated rabbit corneal endothelium. [] This research aimed to determine the safety profile of the drug and its potential impact on corneal health when used in ophthalmological procedures. []
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7